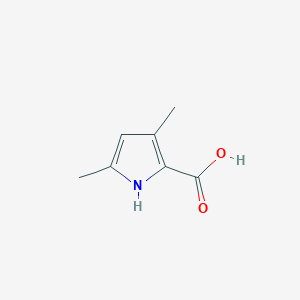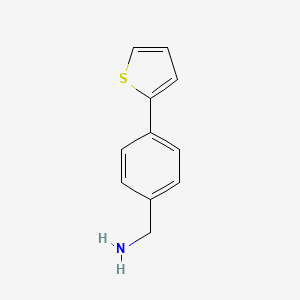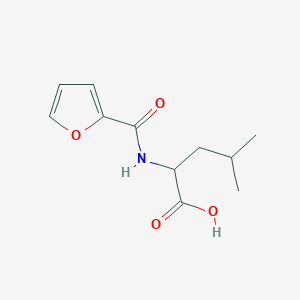
3,5-ジメチル-1H-ピロール-2-カルボン酸
概要
説明
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H9NO2. It is a colorless to light yellow crystalline solid with a special smell . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
科学的研究の応用
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Related compounds such as 1h-pyrrole-2-carboxaldehyde have been used in the synthesis of anaplastic lymphoma kinase (alk) inhibitors , suggesting potential targets in cancer pathways.
Mode of Action
It’s known that pyrrole derivatives can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking
Biochemical Pathways
Given the potential role of related compounds in inhibiting alk , it’s plausible that this compound could affect pathways related to cell growth and proliferation.
Result of Action
fumigatus , suggesting potential antimicrobial effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-hexanedione with ammonium acetate in the presence of acetic acid, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product .
化学反応の分析
Types of Reactions
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 3,5-dimethyl-1H-pyrrole-2-methanol .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: This compound has similar structural features but with additional ester groups.
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: This ester derivative has similar reactivity but different physical properties.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This compound has a formyl group, making it distinct in terms of reactivity and applications.
Uniqueness
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Its carboxylic acid group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGVQRPSTODODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380105 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-93-3 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural modifications made to 3,5-dimethyl-1H-pyrrole-2-carboxylic acid to explore its potential as a growth-promoting factor in crops?
A1: Researchers synthesized a series of (E)-4-arylacryloyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acids by condensing 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with various aromatic aldehydes. [] This modification aimed to investigate the impact of different aryl substituents on the biological activity of the resulting compounds.
Q2: How do these modified pyrrole derivatives affect seed germination and growth?
A2: Aqueous solutions of the sodium salts of these modified pyrrole derivatives were tested on seeds of various crops, including wheat and rye. The compounds demonstrably enhanced germination energy, germination rate, seed weight, root length, and root mass. [] This suggests their potential as growth-promoting factors in agriculture.
Q3: What structural features of the aryl substituents contribute to the enhanced growth-promoting activity?
A3: The research indicated that the presence of a halogen atom and a methoxy group within the phenyl nucleus of the arylpropenoylpyrrolecarboxylic acids led to the most significant improvements in seed germination and growth parameters. [] This finding highlights the importance of specific structural features for maximizing the biological activity of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)


![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)





